Ethyl cycloheptanecarboxylate

Description

BenchChem offers high-quality Ethyl cycloheptanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cycloheptanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

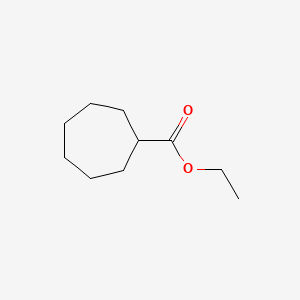

Structure

3D Structure

Properties

CAS No. |

32777-26-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl cycloheptanecarboxylate |

InChI |

InChI=1S/C10H18O2/c1-2-12-10(11)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |

InChI Key |

ADVNPUHITOJNRW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCCCC1 |

Canonical SMILES |

CCOC(=O)C1CCCCCC1 |

Other CAS No. |

32777-26-7 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethyl cycloheptanecarboxylate from cycloheptanecarboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl cycloheptanecarboxylate from cycloheptanecarboxylic acid. The primary method detailed is the Fischer esterification, a robust and widely used acid-catalyzed esterification reaction. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the understanding and replication of this chemical transformation.

Reaction Overview

The synthesis of ethyl cycloheptanecarboxylate from cycloheptanecarboxylic acid is achieved through the Fischer esterification reaction. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[3][4]

Reaction Scheme:

Where R = cycloheptyl and R' = ethyl

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cycloheptanecarboxylic Acid | C₈H₁₄O₂ | 142.20 | 246-249 |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 78.37 |

| Ethyl Cycloheptanecarboxylate | C₁₀H₁₈O₂ | 170.25 | 74 @ 3 Torr |

Data sourced from multiple chemical suppliers and databases.[5][6]

Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of ethyl cycloheptanecarboxylate. The protocol is based on established methods for Fischer esterification of similar cycloalkanecarboxylic acids.[7]

Materials:

-

Cycloheptanecarboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cycloheptanecarboxylic acid and a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).

-

Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78°C) and maintain the reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture).

-

Combine the organic layers.

-

-

Washing:

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Continue washing until CO₂ evolution ceases.

-

Wash the organic layer with water.

-

Finally, wash with brine to aid in the separation of the layers.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude ethyl cycloheptanecarboxylate by distillation under reduced pressure. Collect the fraction that distills at the appropriate boiling point (approximately 74°C at 3 Torr).[5]

Quantitative Data

The following table summarizes typical quantitative data for the Fischer esterification of a similar compound, cyclohexanecarboxylic acid, which can be used as a reference for the synthesis of ethyl cycloheptanecarboxylate.[7]

| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Sulfuric Acid | 1:10 | 7 | 76 | 98 |

| Amberlyst-15 | 1:10 | 23 | Reflux | 83 |

Note: Yields are highly dependent on the specific reaction conditions and purification efficiency.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the Fischer esterification of cycloheptanecarboxylic acid.

References

- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Ethyl cycloheptanecarboxylate | C10H18O2 | CID 122959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Preparation of Ethyl Cycloheptanecarboxylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl cycloheptanecarboxylate, a valuable intermediate in organic synthesis and drug discovery. The primary focus is on its preparation through Fischer esterification of cycloheptanecarboxylic acid and ethanol (B145695), detailing the underlying chemical principles, experimental protocols, and product characterization.

Introduction

Ethyl cycloheptanecarboxylate is a cycloaliphatic ester that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its seven-membered carbocyclic ring offers a unique conformational flexibility that can be exploited in the design of novel bioactive compounds. The most common and direct route to this ester is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This guide will provide a detailed methodology for this synthesis, along with relevant data for process optimization and product verification.

Fischer Esterification: Mechanism and Principles

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The overall transformation involves the reaction of cycloheptanecarboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to yield ethyl cycloheptanecarboxylate and water.

The reaction mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the cycloheptanecarboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, ethyl cycloheptanecarboxylate.

Due to the reversible nature of the reaction, Le Châtelier's principle is applied to drive the equilibrium towards the formation of the ester. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing the water as it is formed.[4]

Experimental Protocol: Fischer Esterification of Cycloheptanecarboxylic Acid

This section details a standard laboratory procedure for the synthesis of ethyl cycloheptanecarboxylate.

Materials:

-

Cycloheptanecarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus (simple or vacuum)

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine cycloheptanecarboxylic acid and a molar excess of absolute ethanol (typically 3-5 equivalents). Add a few boiling chips.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a rotary evaporator is available, remove the excess ethanol under reduced pressure.

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator or by simple distillation.

-

Purification:

The crude ethyl cycloheptanecarboxylate is purified by distillation.[5][6] Given its estimated boiling point, vacuum distillation is recommended to prevent decomposition at higher temperatures.[7] The boiling point of ethyl cycloheptanecarboxylate is approximately 74 °C at 3 Torr.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cycloheptanecarboxylic Acid | 142.19 | 135-138 @ 9 mmHg | 1.035 |

| Ethanol | 46.07 | 78.37 | 0.789 |

| Ethyl Cycloheptanecarboxylate | 170.25 | ~74 @ 3 Torr | 0.9515 @ 20 °C |

Table 2: Typical Reaction Parameters and Expected Yield

| Parameter | Value |

| Reactant Molar Ratio (Acid:Alcohol) | 1 : 3-5 |

| Catalyst (Conc. H₂SO₄) | 1-2 mol% |

| Reaction Temperature | Reflux (~80-90 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

Table 3: Spectroscopic Data for Ethyl Cycloheptanecarboxylate Characterization

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (Predicted) | δ (ppm): 4.12 (q, 2H, -OCH₂ CH₃), 2.30 (m, 1H, -CH -C=O), 1.90-1.40 (m, 12H, cycloheptyl protons), 1.25 (t, 3H, -OCH₂CH₃ ) |

| ¹³C NMR (Predicted) | δ (ppm): ~176 (C=O), ~60 (-OC H₂CH₃), ~45 (-C H-C=O), ~30, ~28, ~26 (cycloheptyl carbons), ~14 (-OCH₂C H₃) |

| IR Spectroscopy | ν (cm⁻¹): ~2930, 2860 (C-H stretch), ~1735 (C=O stretch, ester), ~1180 (C-O stretch)[8] |

Note: The NMR data is predicted based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Mandatory Visualizations

Signaling Pathway: Fischer Esterification Mechanism

Caption: The reaction mechanism of Fischer esterification.

Experimental Workflow

Caption: The experimental workflow for the synthesis of ethyl cycloheptanecarboxylate.

Alternative Synthetic Routes

While Fischer esterification is the most common method, other approaches can be employed for the synthesis of ethyl cycloheptanecarboxylate, particularly when mild reaction conditions are required. These include:

-

Reaction with Acyl Chlorides: Cycloheptanecarboxylic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cycloheptanecarbonyl chloride readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is generally faster and not reversible but requires an extra synthetic step and the handling of corrosive reagents.

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the esterification under mild conditions. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. This approach is particularly useful for acid-sensitive substrates.

Conclusion

The preparation of ethyl cycloheptanecarboxylate via Fischer esterification is a robust and well-established method suitable for laboratory and larger-scale synthesis. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling the efficient synthesis and utilization of this important chemical intermediate.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Ethyl cycloheptanecarboxylate | C10H18O2 | CID 122959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. technoarete.org [technoarete.org]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate (CAS: 32777-26-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl cycloheptanecarboxylate, a chemical compound identified by the CAS number 32777-26-7. The document details its chemical and physical properties, outlines a plausible experimental protocol for its synthesis, and provides essential safety and handling information. The information is curated for professionals in research and development.

Chemical and Physical Properties

Ethyl cycloheptanecarboxylate is the ethyl ester of cycloheptanecarboxylic acid.[1] Its core structure consists of a seven-membered cycloheptane (B1346806) ring attached to a carboxyl group, which is esterified with ethanol (B145695). The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 32777-26-7 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | ethyl cycloheptanecarboxylate | [1] |

| Synonyms | Cycloheptanecarboxylic acid, ethyl ester | [1][4] |

| Boiling Point | 74 °C @ 3 Torr | [4] |

| Density | 0.9515 g/cm³ @ 20 °C | [4] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 3 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 (Chemspace), 2 (PubChem) | [1][3] |

| LogP (XLogP3-AA) | 2.84 (Chemspace), 3.1 (PubChem) | [1][3] |

| EC Number | 251-209-0 | [1] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of Ethyl cycloheptanecarboxylate was not found, a standard Fischer-Speier esterification provides a reliable and well-established method. This involves the acid-catalyzed reaction of cycloheptanecarboxylic acid with ethanol.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from the general synthesis of esters from carboxylic acids and alcohols.[5]

Materials:

-

Cycloheptanecarboxylic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cycloheptanecarboxylic acid and an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting carboxylic acid), cool the mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting oil in diethyl ether. Wash the ether solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Purification: Evaporate the diethyl ether to yield the crude ethyl cycloheptanecarboxylate. Purify the crude product by vacuum distillation to obtain the final, pure ester.[6]

Safety and Handling

Based on safety data for structurally similar compounds, Ethyl cycloheptanecarboxylate should be handled with care in a well-ventilated area.[7][8]

-

Hazards: May cause skin, eye, and respiratory irritation.[8] It is also considered a combustible liquid.[9]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Avoid breathing vapors or mist.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Use explosion-proof electrical and ventilating equipment.[7]

-

Ground container and receiving equipment to prevent static discharge.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[11]

Visualizations

The following diagrams illustrate the chemical structure and logical workflows relevant to Ethyl cycloheptanecarboxylate.

Caption: Chemical structure of Ethyl cycloheptanecarboxylate.

Caption: Logical workflow for the synthesis of Ethyl cycloheptanecarboxylate.

Caption: A general workflow for chemical synthesis and analysis.

References

- 1. Ethyl cycloheptanecarboxylate | C10H18O2 | CID 122959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl cycloheptanecarboxylate | 32777-26-7 [chemicalbook.com]

- 3. Ethyl cycloheptanecarboxylate - C10H18O2 | CSSB00011707495 [chem-space.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl cycloheptanecarboxylate, a cycloalkane ester, presents a unique scaffold for the development of novel therapeutic agents and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential in medicinal chemistry.

Core Physical and Chemical Properties

Ethyl cycloheptanecarboxylate is a colorless liquid with properties that make it a useful intermediate in various chemical transformations. A summary of its key physical and chemical data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Boiling Point | 74 °C at 3 Torr | |

| Density | 0.9515 g/cm³ at 20 °C | |

| Melting Point | Not available | |

| Refractive Index (n_D) | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| CAS Number | 32777-26-7 | [1] |

Synthesis and Experimental Protocols

The synthesis of Ethyl cycloheptanecarboxylate can be achieved through several standard organic chemistry methods. The most common and practical approach is the Fischer esterification of cycloheptanecarboxylic acid.

Fischer Esterification of Cycloheptanecarboxylic Acid

This method involves the acid-catalyzed reaction between cycloheptanecarboxylic acid and ethanol (B145695). The equilibrium is driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[3][4][5][6][7]

Reaction:

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cycloheptanecarboxylic acid (1.0 equivalent), absolute ethanol (5.0-10.0 equivalents), and a catalytic amount of a strong acid such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl cycloheptanecarboxylate.

Experimental Workflow for Fischer Esterification:

Caption: Workflow for the synthesis of Ethyl cycloheptanecarboxylate via Fischer Esterification.

Synthesis from Cycloheptanecarbonyl Chloride

An alternative, though less common, route involves the reaction of cycloheptanecarbonyl chloride with ethanol. This method is generally faster and not reversible but requires the prior synthesis of the acid chloride.

Reaction:

Key Chemical Reactions

Ethyl cycloheptanecarboxylate can undergo several typical ester reactions, providing pathways to a variety of other cycloheptane (B1346806) derivatives.

Hydrolysis

The ester can be hydrolyzed back to cycloheptanecarboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis is often preferred for its irreversibility.[8]

Reaction (Saponification):

-

C₇H₁₃COOC₂H₅ + LiAlH₄ --[Dry Ether or THF]-->

-

H₃O⁺ --> C₇H₁₃CH₂OH

Caption: Workflow for the reduction of Ethyl cycloheptanecarboxylate to Cycloheptylmethanol.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

Ethyl group: A quartet around δ 4.1 ppm (O-CH₂ -CH₃) and a triplet around δ 1.2 ppm (O-CH₂-CH₃ ).

-

Cycloheptyl ring protons: A complex multiplet in the region of δ 1.4-2.4 ppm. The proton on the carbon bearing the ester group (α-proton) would be the most downfield shifted within this range.

¹³C NMR (Predicted):

-

Carbonyl carbon: δ 170-175 ppm.

-

Ethyl group carbons: δ ~60 ppm (-O-C H₂-CH₃) and δ ~14 ppm (-O-CH₂-C H₃).

-

Cycloheptyl ring carbons: A series of peaks in the range of δ 25-45 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹. [9]* C-O stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

-

C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 170.

-

Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 125. Loss of ethylene (B1197577) (C₂H₄, m/z = 28) via a McLafferty rearrangement is also possible.

Potential Applications in Drug Development

While direct biological activity data for Ethyl cycloheptanecarboxylate is scarce, the cycloheptane ring is a recognized scaffold in medicinal chemistry. Its conformational flexibility allows for the presentation of substituents in a variety of spatial arrangements, which can be advantageous for binding to biological targets. [10] Derivatives of cycloheptane have been investigated for a range of therapeutic applications, including as anticancer agents. [11][12]For example, certain benzoc[12][13]ycloheptane derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. [11] The ethyl ester group in Ethyl cycloheptanecarboxylate serves as a handle for further chemical modifications, allowing for the synthesis of a library of cycloheptane-containing compounds for biological screening. For instance, the ester can be converted to an amide, which is a common functional group in many drug molecules. The synthesis of such derivatives could be a starting point for exploring their potential as therapeutic agents.

Given the interest in cycloheptane derivatives in drug discovery, Ethyl cycloheptanecarboxylate represents a valuable starting material for the synthesis of novel bioactive molecules. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

Logical Relationship for Drug Discovery Application:

Caption: Potential pathway for utilizing Ethyl cycloheptanecarboxylate in drug discovery.

References

- 1. Ethyl cycloheptanecarboxylate | C10H18O2 | CID 122959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

Ethyl cycloheptanecarboxylate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl cycloheptanecarboxylate, focusing on its fundamental molecular properties and a detailed protocol for its synthesis.

Core Molecular Data

The fundamental quantitative data for ethyl cycloheptanecarboxylate is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂[1] |

| Molecular Weight | 170.25 g/mol [1] |

| IUPAC Name | ethyl cycloheptanecarboxylate[1] |

Synthesis Protocol: Fischer Esterification

Ethyl cycloheptanecarboxylate can be synthesized via the Fischer esterification of cycloheptanecarboxylic acid with ethanol (B145695), using a strong acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Methodology

Materials:

-

Cycloheptanecarboxylic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) or diethyl ether

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine cycloheptanecarboxylic acid and a molar excess of absolute ethanol (typically 3-5 equivalents). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with dichloromethane or diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification (Optional): For higher purity, the crude ethyl cycloheptanecarboxylate can be purified by fractional distillation under reduced pressure.

Process Visualization

The following diagram illustrates the key stages of the synthesis and purification workflow for ethyl cycloheptanecarboxylate.

Caption: Synthesis and Purification Workflow for Ethyl Cycloheptanecarboxylate.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of Ethyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for ethyl cycloheptanecarboxylate. The information herein is intended to support researchers, scientists, and drug development professionals in the structural analysis and characterization of this compound. This document includes tabulated predicted spectral data, a detailed experimental protocol for data acquisition, and a structural diagram to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of ethyl cycloheptanecarboxylate provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard, and the coupling constants (J) are given in Hertz (Hz).

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| a (CH₃) | 1.25 | Triplet (t) | 7.1 | 3H |

| b (CH₂) | 4.12 | Quartet (q) | 7.1 | 2H |

| c (CH) | 2.35 | Multiplet (m) | - | 1H |

| d, d' (CH₂) | 1.75 - 1.85 | Multiplet (m) | - | 4H |

| e, e' (CH₂) | 1.50 - 1.65 | Multiplet (m) | - | 4H |

| f, f' (CH₂) | 1.40 - 1.50 | Multiplet (m) | - | 4H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in ethyl cycloheptanecarboxylate. The chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 1 (C=O) | 176.5 |

| 2 (CH₂) | 60.2 |

| 3 (CH₃) | 14.3 |

| 4 (CH) | 45.0 |

| 5, 5' | 29.5 |

| 6, 6' | 28.0 |

| 7, 7' | 26.5 |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like ethyl cycloheptanecarboxylate.

3.1. Sample Preparation

-

Sample Purity: Ensure the ethyl cycloheptanecarboxylate sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal reference standard (0 ppm).

3.2. NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

Structural Representation and NMR Signal Assignment

The following diagram illustrates the structure of ethyl cycloheptanecarboxylate with the predicted assignment of the ¹H and ¹³C NMR signals.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopic properties of ethyl cycloheptanecarboxylate, a key organic compound with applications in chemical synthesis and fragrance industries. The document outlines the expected vibrational frequencies, comprehensive experimental protocols for spectral acquisition, and a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The infrared spectrum of ethyl cycloheptanecarboxylate is characterized by the vibrational modes of its ester functional group and its cycloalkane ring structure. While a specific experimental spectrum is not publicly available, the following table summarizes the expected characteristic absorption bands based on established group frequencies for similar molecules. Saturated esters typically exhibit a strong carbonyl (C=O) absorption peak around 1735 cm⁻¹.[1][2] Additionally, two distinct C-O stretching bands are expected in the 1300 to 1000 cm⁻¹ region.[1][2] The cycloheptane (B1346806) and ethyl moieties will primarily show C-H stretching absorptions in the 2850 to 2960 cm⁻¹ range.[1][2]

| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment | Vibrational Mode |

| 2960 - 2850 | Strong | C-H (Alkyl) | Symmetric & Asymmetric Stretching |

| 1740 - 1730 | Strong | C=O (Ester) | Stretching |

| 1470 - 1450 | Medium | CH₂ | Scissoring (Bending) |

| 1380 - 1365 | Medium | CH₃ | Symmetric Bending |

| 1250 - 1150 | Strong | C-O (Ester) | Asymmetric Stretching |

| 1100 - 1000 | Strong | C-O (Ester) | Symmetric Stretching |

Experimental Protocols for IR Spectral Acquisition

The acquisition of a high-quality IR spectrum of ethyl cycloheptanecarboxylate, which is a liquid at room temperature, can be achieved through several standard methods. The following protocols detail the use of Fourier Transform Infrared (FTIR) spectroscopy, a common and powerful technique.

Method 1: Neat Analysis using Transmission Cells

This method is suitable for non-aqueous liquid samples and involves creating a thin film of the analyte between two IR-transparent salt plates.[3]

-

Cell Preparation: Select a pair of clean, polished salt plates (e.g., NaCl, KBr, or CaF₂).[4] Ensure the plates are free from moisture and contaminants by handling them in a dry environment and cleaning them with an appropriate volatile solvent like isopropanol, followed by drying.[5][6]

-

Sample Application: Place a single drop of ethyl cycloheptanecarboxylate onto the center of one of the salt plates.[6]

-

Cell Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.[5] Secure the plates in a demountable cell holder. The resulting film should be free of air bubbles.[7]

-

Instrument Setup:

-

Data Acquisition: Acquire the spectrum of the sample. To improve the signal-to-noise ratio, multiple scans (e.g., 16 to 32) are typically co-added and averaged.[5]

-

Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with a suitable solvent (one that dissolves the sample and is volatile), then store them in a desiccator.[6]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a versatile technique that requires minimal sample preparation and is ideal for both liquid and solid samples.

-

ATR Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is impeccably clean.[4] This can be done by wiping it with a soft tissue soaked in a volatile solvent like isopropanol.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to capture the ambient spectrum.[7]

-

Sample Application: Place a small drop of ethyl cycloheptanecarboxylate directly onto the ATR crystal, ensuring it completely covers the crystal surface.[4]

-

Data Acquisition: Initiate the spectral scan. For liquid samples, a pressure arm is generally not required, but if one is present, ensure it is not in contact with the liquid. The typical spectral range is 4000 to 650 cm⁻¹.[8]

-

Post-Analysis Cleaning: Clean the sample from the ATR crystal using a soft tissue and an appropriate solvent.

Workflow for Spectral Analysis

The process of analyzing the obtained IR spectrum to confirm the identity and purity of ethyl cycloheptanecarboxylate follows a logical progression. This workflow can be visualized to guide researchers through the steps of data interpretation.

Caption: A workflow diagram illustrating the key stages of IR spectral analysis.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of Ethyl cycloheptanecarboxylate, a key process in the structural elucidation and quality control of this compound. This document details the expected fragmentation patterns under electron ionization (EI), outlines experimental protocols for analysis, and presents the data in a clear, accessible format for researchers and professionals in drug development and chemical analysis.

Introduction to the Mass Spectrometry of Ethyl Cycloheptanecarboxylate

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. In the context of Ethyl cycloheptanecarboxylate (C10H18O2, Molecular Weight: 170.25 g/mol ), MS, particularly when coupled with Gas Chromatography (GC-MS), is instrumental for its identification and the characterization of its chemical structure.[1][2] When subjected to electron ionization, the molecule undergoes characteristic fragmentation, providing a unique spectral fingerprint.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

While a publicly available, specific mass spectrum for Ethyl cycloheptanecarboxylate is not readily found, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry for esters and cycloalkane derivatives.[3][4][5] The primary fragmentation pathways are expected to involve the loss of the ethoxy group, cleavage of the cycloheptane (B1346806) ring, and various rearrangements.

The molecular ion peak ([M]⁺) for Ethyl cycloheptanecarboxylate is expected at an m/z of 170. The subsequent fragmentation is likely to produce several key ions.

Key Predicted Fragmentation Pathways:

-

Loss of the Ethoxy Radical (-•OCH2CH3): This is a common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion.

-

[C10H18O2]⁺• → [C8H13O]⁺ + •OCH2CH3

-

Expected m/z = 125

-

-

Loss of an Ethyl Radical (-•CH2CH3): Cleavage of the ethyl group from the ester moiety.[3][4]

-

[C10H18O2]⁺• → [C8H13O2]⁺ + •CH2CH3

-

Expected m/z = 141

-

-

McLafferty Rearrangement: This rearrangement is common in esters with a sufficiently long alkyl chain and involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For Ethyl cycloheptanecarboxylate, this would involve the cycloheptyl ring.

-

Cleavage of the Cycloheptane Ring: The cycloheptane ring can undergo fragmentation, leading to the loss of neutral alkene fragments. For instance, the loss of ethylene (B1197577) (C2H4).

Tabulated Summary of Predicted Mass Spectral Data

| m/z | Predicted Ion Fragment | Formula | Notes |

| 170 | Molecular Ion | [C10H18O2]⁺• | The parent molecule with one electron removed. |

| 141 | [M - CH2CH3]⁺ | [C8H13O2]⁺ | Loss of an ethyl radical. |

| 125 | [M - OCH2CH3]⁺ | [C8H13O]⁺ | Loss of an ethoxy radical, likely a prominent peak. |

| 97 | [C7H13]⁺ | [C7H13]⁺ | Cycloheptyl cation resulting from the cleavage of the ester group. |

| 81 | [C6H9]⁺ | [C6H9]⁺ | A common fragment for cycloalkanes resulting from ring cleavage. |

| 55 | [C4H7]⁺ | [C4H7]⁺ | A common fragment for cycloalkanes resulting from ring cleavage. |

| 29 | [CH2CH3]⁺ | [C2H5]⁺ | Ethyl cation.[3][4] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of Ethyl cycloheptanecarboxylate is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2] This technique separates the compound from a mixture before it is introduced into the mass spectrometer for analysis.

Sample Preparation

-

Dissolution: Dissolve a known quantity of the Ethyl cycloheptanecarboxylate sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dilution: Dilute the sample to an appropriate concentration (typically in the low ppm range) to avoid column and detector saturation.

-

Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard to the sample solution.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the mass spectral data for the chromatographic peak corresponding to Ethyl cycloheptanecarboxylate.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways and library spectra of similar compounds.

-

For quantitative analysis, calculate the peak area ratio of the analyte to the internal standard.

-

Visualizing the Process and Fragmentation

To better illustrate the analytical workflow and the predicted molecular fragmentation, the following diagrams are provided.

References

An In-Depth Technical Guide to the Solubility of Ethyl Cycloheptanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of ethyl cycloheptanecarboxylate in various organic solvents. As specific quantitative solubility data for this compound is not extensively available in public literature, this document details the theoretical principles and provides a robust experimental protocol for its empirical determination.

Introduction to Ethyl Cycloheptanecarboxylate

Ethyl cycloheptanecarboxylate is an ester with the molecular formula C₁₀H₁₈O₂.[1] It consists of a cycloheptyl ring attached to a carboxyl group, which is esterified with ethanol. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, reaction engineering, purification processes, and formulation development in the pharmaceutical and chemical industries. The selection of an appropriate solvent is a critical step that can significantly impact reaction kinetics, yield, and product purity.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| IUPAC Name | ethyl cycloheptanecarboxylate | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| CAS Number | 32777-26-7 | PubChem[1] |

Theoretical Considerations for Solubility

The solubility of an ester like ethyl cycloheptanecarboxylate in an organic solvent is governed by the principle of "like dissolves like." This principle is based on the polarity of the solute and the solvent.

-

Solute Structure : Ethyl cycloheptanecarboxylate possesses a polar ester group (-COO-) capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[2][3][4] However, the molecule is dominated by the large, nonpolar cycloheptane (B1346806) ring and the ethyl group. This dual nature suggests that its solubility will be significant in a range of organic solvents.

-

Solvent Polarity :

-

Nonpolar Solvents (e.g., hexane, toluene): Strong van der Waals forces between the cycloheptane ring and the nonpolar solvent molecules are expected to result in good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): The presence of the polar ester group will allow for favorable dipole-dipole interactions with these solvents, likely leading to high solubility or miscibility.[5]

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group, promoting solubility.[6] However, the large nonpolar part of the molecule will influence the extent of this solubility.

-

Generally, esters with fewer than five carbon atoms exhibit some water solubility, but this decreases rapidly as the carbon chain length increases, making larger esters like ethyl cycloheptanecarboxylate effectively insoluble in water.[3][6]

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium (shake-flask) method, a reliable technique for determining the thermodynamic solubility of a liquid solute in an organic solvent.[7]

Materials and Equipment

-

Ethyl cycloheptanecarboxylate (solute)

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol) of high purity

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Thermostatic shaking water bath or incubator shaker for precise temperature control.[8][9][10]

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV or Evaporative Light-Scattering Detector (ELSD).[1][2][11][12]

Procedure

-

Preparation of Solvent-Solute Mixtures :

-

For each selected organic solvent, add a known volume (e.g., 5 mL) to several sealed glass vials.

-

Add an excess amount of ethyl cycloheptanecarboxylate to each vial to create a biphasic system (a saturated solution with a visible excess of the solute). This ensures that equilibrium is approached from a state of supersaturation.

-

-

Equilibration :

-

Place the sealed vials in a thermostatic shaking water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is reached.[13] The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation :

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the two liquid phases to separate completely.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Record the mass of the collected filtrate and then dilute it to the flask's mark with the pure solvent. This creates a sample of known mass and volume for analysis.

-

-

Quantitative Analysis :

-

Prepare a series of calibration standards of ethyl cycloheptanecarboxylate in each respective solvent over a range of concentrations.

-

Analyze the calibration standards and the prepared samples using a validated analytical method (GC-FID or HPLC).

-

GC-FID Method Example :

-

Column : A nonpolar or mid-polarity capillary column (e.g., DB-5ms or DB-FATWAX).[14]

-

Injector Temperature : 240 °C

-

Detector Temperature : 250 °C

-

Oven Program : Start at 70 °C, ramp up to 240 °C.

-

Carrier Gas : Helium or Hydrogen.

-

-

HPLC-UV Method Example :

-

Column : C8 or C18 reversed-phase column.[1]

-

Mobile Phase : Isocratic or gradient elution with acetonitrile (B52724) and water.[1][3]

-

Flow Rate : 1.0 mL/min

-

Detector : UV detector set at a low wavelength (e.g., 205-215 nm) where the ester carbonyl group absorbs.

-

-

-

Data Calculation :

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution (the solubility) using the dilution factor. The solubility can be expressed in various units, such as g/100 g solvent, g/L, or mole fraction.[6]

-

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for clear comparison. The experiment should be repeated at least in triplicate for each solvent to ensure reproducibility.

Table 1: Solubility of Ethyl Cycloheptanecarboxylate in Various Organic Solvents at [Specify Temperature]

| Solvent | Polarity Index | Solubility ( g/100 g solvent) ± SD | Solubility (mol/L) ± SD | Mole Fraction (x₂) ± SD |

| Hexane | 0.1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Acetone | 5.1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Ethanol | 4.3 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Methanol | 5.1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

SD: Standard Deviation

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

References

- 1. oatext.com [oatext.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. labotronics.com [labotronics.com]

- 9. pacificcombustion.com [pacificcombustion.com]

- 10. munroscientific.co.uk [munroscientific.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to the Boiling and Melting Points of Ethyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Ethyl cycloheptanecarboxylate. Due to a lack of specific experimentally determined data for this compound in publicly available literature, this guide also outlines established methodologies for the determination of these physical properties and provides estimated values based on trends in homologous series.

Physicochemical Properties of Ethyl Cycloheptanecarboxylate

A summary of the available and estimated physical properties of Ethyl cycloheptanecarboxylate is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem CID 122959[1] |

| Molecular Weight | 170.25 g/mol | PubChem CID 122959[1] |

| Boiling Point | Estimated: 210-225 °C | Based on homologous trends |

| Melting Point | Not available | - |

Note: The boiling point is an estimation based on the boiling points of related compounds such as Ethyl cyclobutanecarboxylate (B8599542) (159 °C) and Ethyl cyclohexanecarboxylate (B1212342) (196-197 °C). Generally, for cycloalkane derivatives, the boiling point increases with the number of carbon atoms in the ring structure due to increased van der Waals forces.[2][3][4]

Experimental Protocols for Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points of Ethyl cycloheptanecarboxylate requires standardized experimental procedures. The following sections detail the methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value, often reported as a narrow range.[2] Impurities typically cause a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Apparatus:

-

Distillation apparatus (including a round-bottom flask, condenser, and collection flask) or a micro-boiling point apparatus (e.g., Thiele tube with an inverted capillary)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

Procedure (Distillation Method):

-

Apparatus Setup: The liquid sample is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling. The flask is connected to a condenser and a collection flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the determination and estimation of the boiling and melting points of a compound like Ethyl cycloheptanecarboxylate.

Caption: Logical workflow for determining physical properties.

References

Chemical structure and IUPAC name of Ethyl cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl cycloheptanecarboxylate. The information is intended to support research and development activities in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

Ethyl cycloheptanecarboxylate is an organic compound classified as an ester of cycloheptanecarboxylic acid and ethanol (B145695).

-

IUPAC Name: ethyl cycloheptanecarboxylate[1]

-

Chemical Formula: C₁₀H₁₈O₂

-

Molecular Weight: 170.25 g/mol [1]

-

CAS Number: 32777-26-7

-

SMILES: CCOC(=O)C1CCCCCC1[1]

-

InChI Key: ADVNPUHITOJNRW-UHFFFAOYSA-N[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of Ethyl cycloheptanecarboxylate. While experimental data for this specific molecule is not widely published, the provided information is based on computed properties and expected values from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 170.25 g/mol | [1] |

| XLogP3-AA | 3.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 170.130679813 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Salient Features |

| ¹H NMR | δ (ppm): 4.1 (q, 2H, -OCH₂CH₃), 2.3 (m, 1H, -CH(C=O)-), 1.8-1.4 (m, 12H, cycloheptyl protons), 1.2 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~176 (C=O), ~60 (-OCH₂-), ~45 (-CH(C=O)-), ~30-26 (cycloheptyl carbons), ~14 (-CH₃). |

| IR (Infrared) | ν (cm⁻¹): ~2925, 2855 (C-H stretch), ~1735 (C=O stretch, strong), ~1180 (C-O stretch). |

| MS (Mass Spec.) | m/z: 170 (M⁺), 125 (M⁺ - OEt), 97, 81, 55 (cycloheptyl fragments), 45 (⁺COOH). |

Experimental Protocols: Synthesis via Fischer Esterification

The most common and straightforward method for the synthesis of Ethyl cycloheptanecarboxylate is the Fischer esterification of cycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst.

Reaction:

Cycloheptanecarboxylic Acid + Ethanol ⇌ Ethyl Cycloheptanecarboxylate + Water

Materials:

-

Cycloheptanecarboxylic acid

-

Absolute ethanol (large excess to serve as reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) or diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add cycloheptanecarboxylic acid and a large excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl cycloheptanecarboxylate.

-

The crude product can be further purified by distillation under reduced pressure.

Visualization of the Synthesis Pathway

The following diagram illustrates the Fischer esterification process for the synthesis of Ethyl cycloheptanecarboxylate.

Caption: Fischer Esterification Synthesis of Ethyl Cycloheptanecarboxylate.

References

An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Introduction

Ethyl cycloheptanecarboxylate is an organic chemical compound classified as an ester of cycloheptanecarboxylic acid and ethanol (B145695). While not as extensively documented as some other esters, it serves as a valuable model for understanding the synthesis and properties of cycloalkane carboxylates. This technical guide provides a comprehensive overview of its chemical properties, a detailed, analogous experimental protocol for its synthesis, and expected spectroscopic data based on analogous compounds, addressing a notable lack of centralized information on this specific molecule.

Historical Context and Discovery

Chemical and Physical Properties

Ethyl cycloheptanecarboxylate is a colorless liquid. Its key chemical and physical properties, compiled from various chemical databases, are summarized in the table below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1][2][3] |

| Molecular Weight | 170.25 g/mol | PubChem[1][2][3] |

| CAS Number | 32777-26-7 | PubChem[1][2] |

| IUPAC Name | ethyl cycloheptanecarboxylate | PubChem[1][2][3] |

| Boiling Point | 74 °C at 3 Torr | CAS Common Chemistry[1] |

| Density | 0.9515 g/cm³ at 20 °C | CAS Common Chemistry[1] |

| Appearance | Clear colorless liquid | ChemicalBook[4] |

| Solubility | Insoluble in water | Inferred from structure |

Experimental Protocols

Synthesis of Ethyl Cycloheptanecarboxylate via Fischer Esterification (Analogous Procedure)

This procedure is based on the well-established Fischer esterification method for converting carboxylic acids and alcohols into esters.

Materials:

-

Cycloheptanecarboxylic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cycloheptanecarboxylic acid (1.0 eq), and a large excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for several hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting carboxylic acid), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed. Then, wash the organic layer with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl cycloheptanecarboxylate.

-

Purification: Purify the crude ester by distillation under reduced pressure to obtain the final product.

Spectroscopic Data (Predicted and Analogous)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.3 | Multiplet | 1H | -CH -(C=O)- |

| ~1.8 - 1.4 | Multiplet | 12H | Cycloheptane -CH₂ - |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C =O (Ester) |

| ~60 | -O-CH₂ -CH₃ |

| ~45 | -CH -(C=O)- |

| ~30 - 26 | Cycloheptane -CH₂ - |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, 2860 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) - Fragmentation Pattern (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 125, and the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by CO (28 Da) to give a fragment at m/z = 113.

Applications and Future Directions

Esters of cycloalkane carboxylic acids are often used as flavoring and fragrance agents. While specific applications for Ethyl cycloheptanecarboxylate are not widely documented, it can be a useful intermediate in organic synthesis. For researchers in drug development, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications. The detailed characterization of this and similar molecules contributes to a broader understanding of the structure-property relationships of alicyclic compounds.

Conclusion

This technical guide provides a consolidated resource on Ethyl cycloheptanecarboxylate, addressing the current lack of detailed, publicly available information. While the historical context of its discovery remains to be definitively established, its chemical and physical properties are well-defined. The provided analogous experimental protocol for its synthesis via Fischer esterification offers a reliable starting point for its preparation in a laboratory setting. The predicted spectroscopic data serves as a useful reference for its characterization. Further research to uncover its historical origins and to obtain and publish its experimental spectroscopic data would be a valuable contribution to the chemical literature.

References

The Scarcity and Niche Existence of Cycloheptanecarboxylic Acid Esters in Nature: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloheptanecarboxylic acid and its simple esters are notably rare in the vast repository of known natural products. An extensive review of scientific literature reveals a significant absence of these compounds as common metabolites in plants, fungi, bacteria, and marine organisms. While the seven-membered carbocyclic ring, cycloheptane (B1346806), is present in some complex secondary metabolites, the simple carboxylated form is not a frequently encountered molecular scaffold in nature. This guide provides a comprehensive overview of the limited known occurrences of cycloheptane derivatives, discusses the biosynthesis of related structures, and details the biological activities of synthetic analogs, offering valuable insights for natural product chemists and drug discovery professionals.

Natural Occurrence: A Tale of Scarcity

Contrary to the prevalence of five- and six-membered ring systems in natural products, cycloheptane-containing compounds are less common. The natural occurrence of the parent cycloheptanecarboxylic acid or its simple alkyl esters is not well-documented across the plant and microbial kingdoms. However, a few complex derivatives featuring a cycloheptane core have been isolated, primarily from fungal sources.

One notable example is crustane , a highly oxygenated cycloheptane derivative isolated from the fungus Penicillium crustosum JT-8.[1][2][3][4] This discovery highlights that while the fundamental cycloheptane carboxylic acid scaffold is not a common metabolite, nature does possess the enzymatic machinery to synthesize more complex molecules containing the seven-membered ring.

Table 1: Known Natural Cycloheptane Derivatives

| Compound Name | Natural Source | Organism Type | Reference |

| Crustane | Penicillium crustosum JT-8 | Fungus | [1][2][3][4] |

Biosynthesis of Cycloheptane Rings in Natural Products

The biosynthesis of seven-membered rings in natural products is a fascinating area of study, often involving complex enzymatic transformations. While a direct pathway to cycloheptanecarboxylic acid has not been elucidated, the formation of other cycloheptane-containing natural products can provide a model for how such a scaffold could be assembled. The biosynthesis of these rings often involves intramolecular cyclization reactions of acyclic precursors.

Below is a generalized conceptual pathway illustrating a potential route for the formation of a cycloheptane ring, which could theoretically be a precursor to cycloheptanecarboxylic acid.

References

Unlocking the Potential of Ethyl Cycloheptanecarboxylate: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Often overlooked in the vast landscape of chemical compounds, Ethyl cycloheptanecarboxylate presents a frontier of untapped research possibilities for scientists and drug development professionals. This in-depth technical guide illuminates the core chemical and physical properties of this intriguing molecule and charts a course for future investigation into its synthesis, biological activity, and potential applications, drawing parallels from structurally similar compounds.

Ethyl cycloheptanecarboxylate, with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol , is a cycloalkane carboxylate ester.[1][2] While specific experimental data for this compound is sparse, its potential can be inferred from the known applications of its analogues, such as ethyl cyclopentanecarboxylate (B8599756), ethyl cyclohexanecarboxylate, and ethyl cyclobutanecarboxylate, which have found utility as intermediates in the pharmaceutical industry and as components in fragrance formulations.[3][4][5][6][7]

This guide provides a comprehensive overview of potential research avenues, complete with detailed hypothetical experimental protocols and data presentation frameworks to stimulate and guide future studies.

Physicochemical Properties

A clear understanding of the fundamental properties of Ethyl cycloheptanecarboxylate is the first step in unlocking its potential. The following table summarizes its key computed and known identifiers.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | PubChem[2], GSRS[1] |

| Molecular Weight | 170.25 g/mol | PubChem[2], GSRS[1] |

| IUPAC Name | ethyl cycloheptanecarboxylate | PubChem[2] |

| SMILES | CCOC(=O)C1CCCCCC1 | PubChem[2], GSRS[1] |

| InChIKey | ADVNPUHITOJNRW-UHFFFAOYSA-N | PubChem[2], GSRS[1] |

| CAS Number | 32777-26-7 | PubChem[2] |

Potential Research Areas and Methodologies

The limited existing research on Ethyl cycloheptanecarboxylate signifies a wide-open field for discovery. Below are proposed areas of investigation, complete with detailed experimental protocols that can be adapted for its study.

Synthesis of Ethyl Cycloheptanecarboxylate

Experimental Protocol: Fischer Esterification

-